Caffeic acid

Catalog No.
S607813
CAS No.
331-39-5
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeic acid

CAS Number

331-39-5

Product Name

Caffeic acid

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+

InChI Key

QAIPRVGONGVQAS-RQOWECAXSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.

Synonyms

3,4-dihydroxycinnamic acid, caffeic acid, caffeic acid, (E)-isomer, caffeic acid, (Z)-isomer, caffeic acid, monosodium salt, sodium caffeate

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C\C(=O)O)O)O
Caffeic acid is a phenolic acid compound that is commonly found in various plant sources. It is an important bioactive compound, which exhibits several various biological properties. Caffeic acid is known to possess potent antioxidant and anti-inflammatory properties and has the potential to be used in various industrial applications. The aim of this review is to provide a comprehensive overview of the physical and chemical properties of caffeic acid, its synthesis and characterization, analytical methods, biological activities, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
Caffeic acid, also known as 3,4-dihydroxy-cinnamic acid, is a naturally occurring phenolic acid. It was first isolated from coffee beans in 1939 by G. Zappia and his team. Caffeic acid is commonly found in various food sources such as fruits, vegetables, and grains. It is also present in some medicinal plants.
Caffeic acid is a white to yellowish powder, which has a melting point of 223-225°C. It has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol. It has a slightly sweet taste and is soluble in water, ethanol, and methanol. The pKa value of caffeic acid is 10.4.
Caffeic acid can be synthesized using various methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. The most common method for synthesizing caffeic acid is through the extraction from plants. The characterization of caffeic acid is usually done using different analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Fourier transform infrared spectroscopy (FTIR).
Various analytical methods are used for the analysis of caffeic acid, including HPLC, GC-MS, FTIR, and UV spectroscopy. HPLC is the most commonly used technique for the identification and quantification of caffeic acid in biological samples.
Caffeic acid exhibits several biological properties, including antioxidant, anti-inflammatory, anti-tumor, and antimicrobial activity. It has been shown to reduce oxidative stress, inflammation, and cell damage in different biological systems. In addition, caffeic acid has been shown to inhibit the progression of several types of cancer cells.
Caffeic acid is generally considered safe, and no serious adverse effects have been reported in humans. However, high doses of caffeic acid may lead to some toxicity and side effects, such as gastrointestinal irritation, renal toxicity, and liver damage. Therefore, care should be taken when using high doses of caffeic acid in scientific experiments.
Caffeic acid has potential applications in various scientific experiments, including those related to drug discovery, neuroprotection, and cancer therapy. It has been shown to enhance the activity of some anticancer drugs and reduce the toxicity of some chemotherapeutic agents.
Caffeic acid is a topic of intensive research, and many studies have been published in recent years. The research has focused on the biological properties of caffeic acid, as well as its potential applications in various fields of research and industry.
Caffeic acid has potential implications in various fields of research and industry, including food and beverage industry, pharmaceuticals, cosmetics, and agriculture. It can be used as a natural antioxidant in food and beverages, as well as in the formulation of various pharmaceuticals and cosmetics. In agriculture, it can be used as a natural pesticide and herbicide.
Despite the numerous potential applications of caffeic acid, there are some limitations to its use. For example, its low solubility in water limits its application in some pharmaceutical formulations. In addition, more studies are needed to determine the optimal dosage and administration of caffeic acid for different applications.
Several future directions for the research on caffeic acid can be identified. These include the following:
- Investigation of the mechanisms of action of caffeic acid in different biological systems.
- Development of new and efficient synthesis methods for caffeic acid.
- Investigation of the synergistic effects of caffeic acid with other natural compounds.
- Formulation of caffeic acid into novel drug delivery systems.
- Identification of new potential applications of caffeic acid in different fields such as agriculture, food and beverage industry, and cosmetics industry.
Caffeic acid is a natural phenolic acid, which exhibits several biological properties, including antioxidant, anti-inflammatory, and anticancer activity. It has potential applications in various fields of research and industry, including food and beverage industry, pharmaceuticals, and agriculture. However, further studies are needed to determine the optimal dosage and administration of caffeic acid in different applications. The future directions for research on caffeic acid include the investigation of its mechanisms of action, formulation into novel drug delivery systems, and identification of new potential applications in different fields.

Physical Description

3,4-dihydroxycinnamic acid appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange. (NTP, 1992)
Solid

Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

XLogP3

1.2

LogP

1.15
log Kow = 1.15
1.35

Melting Point

433 to 437 °F (decomposes) (NTP, 1992)
225 dec °C
Decomposes at 223-225 °C (Softens at 194 °C).

UNII

U2S3A33KVM

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (96.15%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (82.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively.
In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway.
Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

331-39-5
501-16-6

Wikipedia

Cis-caffeic acid

Methods of Manufacturing

Constituent of plants, probably occurs in plants only in conjugated forms, e.g., chlorogenic acid.
Isolation from green coffee: Wolfrom et al., J. Agr. Food Chem. 8, 58 (1960); from roasted coffee: Krasemann, Arch. Pharm. 293, 721 (1960). Formation by acid hydrolysis of chlorogenic acid: Fiedler, Arzneimittel-Forsch. 4, 41 (1954); Whiting, Carr, Nature 180, 1479 (1957); Guern, C.A. 61, 9965h (1964).

Interactions

Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine.
Female ICR/Ha mice, nine weeks of age, were fed a diet containing 0.06 mmol/g (10 g/kg of diet) caffeic acid (purity, 99%). From experimental day 8, the mice were also given 1 mg benzo(a)pyrene by gavage twice a week for four weeks. The diet containing caffeic acid was removed three days after the last benzo(a)pyrene treatment. Mice were killed at 211 days of age. In the 17 effective mice, the number of forestomach tumors (> or = 1 mm)/mouse (histology unspecified) was significantly decreased by caffeic acid (p < 0.05) (3.1 versus 5.0 tumors/mouse among 38 mice treated with benzo(a)pyrene alone).

Dates

Modify: 2023-08-15

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